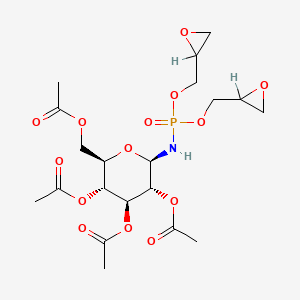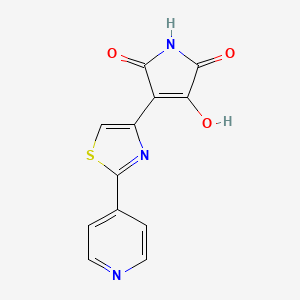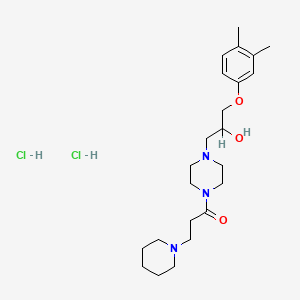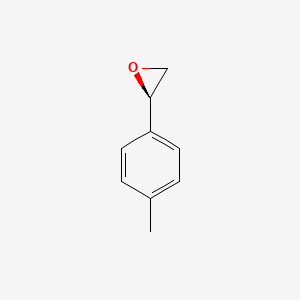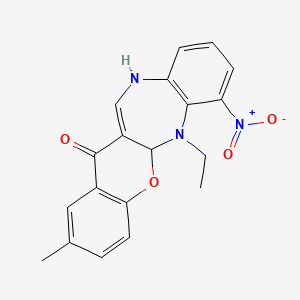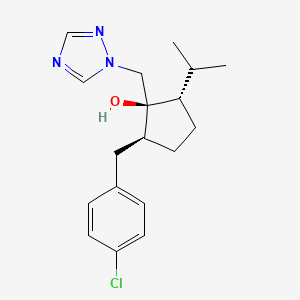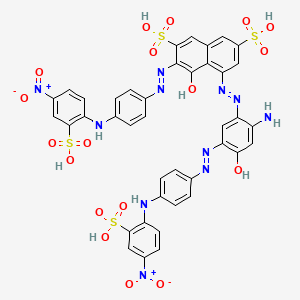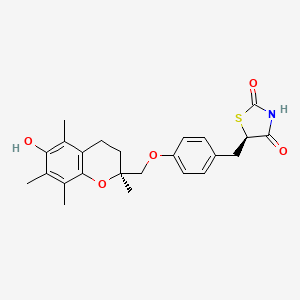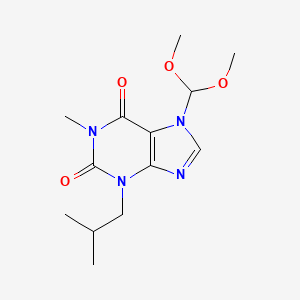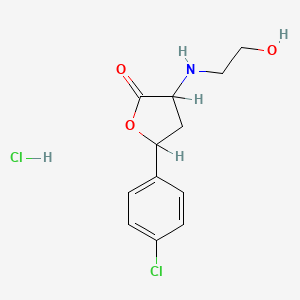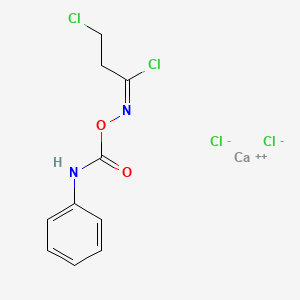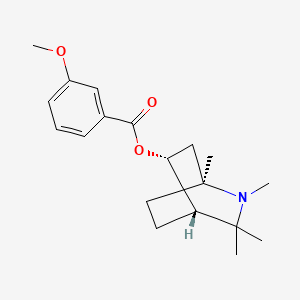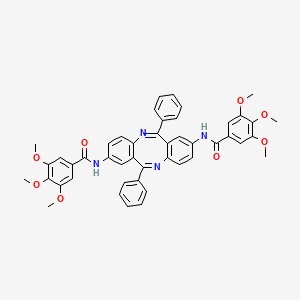
10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine, also known as prochlorperazine, is a phenothiazine derivative. It is primarily used as an antipsychotic and antiemetic agent. This compound is known for its efficacy in treating severe nausea and vomiting, as well as managing psychotic disorders such as schizophrenia and generalized non-psychotic anxiety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine involves the alkylation of 2-chlorophenothiazine with 1-(3-chloropropyl)-4-methylpiperazine in the presence of sodamide . Another method involves the alkylation of 2-chloro-10-(3-chloropropyl)phenothiazine with 1-methylpiperazine .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia.
Major Products
Oxidation: The major product is the corresponding sulfoxide or sulfone.
Reduction: The major product is the reduced phenothiazine derivative.
Substitution: The major product is the substituted phenothiazine derivative.
科学的研究の応用
10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Used in the treatment of nausea, vomiting, and psychotic disorders.
作用機序
The primary mechanism of action of 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine involves the blockade of dopamine D2 receptors in the brain. This action helps in reducing the symptoms of psychosis and controlling severe nausea and vomiting. Additionally, it also blocks histaminergic, cholinergic, and noradrenergic receptors, contributing to its therapeutic effects .
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.
Thiethylperazine: A phenothiazine derivative used primarily as an antiemetic.
Perphenazine: A phenothiazine derivative used for its antipsychotic and antiemetic effects
Uniqueness
10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its efficacy in treating both psychotic disorders and severe nausea and vomiting makes it a versatile therapeutic agent .
特性
CAS番号 |
94685-97-9 |
|---|---|
分子式 |
C20H25N3S |
分子量 |
339.5 g/mol |
IUPAC名 |
10-[2-(4-methylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C20H25N3S/c1-16(22-13-11-21(2)12-14-22)15-23-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)23/h3-10,16H,11-15H2,1-2H3 |
InChIキー |
SNPZNRJWQIUNDW-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N4CCN(CC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


